tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate
Overview
Description
“tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate” is a complex organic compound. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, the introduction of the bromine atom, and the attachment of the tert-butyl carboxylate group. The exact synthesis pathway would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine ring, which is a bicyclic structure containing two nitrogen atoms. The bromine atom and the tert-butyl carboxylate group would be attached to this core structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylate group, which is a weak base and a good nucleophile. Therefore, it might undergo reactions such as nucleophilic substitution or elimination.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high molecular weight due to the presence of the bromine atom, and it might be relatively non-polar due to the presence of the tert-butyl group.Scientific Research Applications
Synthesis and Characterization
The compound tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate, while not directly cited in the available literature, is closely related to a number of research studies focusing on the synthesis and characterization of various organic compounds. For example, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via reductive amination of Schiff's bases highlights methods for preparing compounds with similar structural features P. Zlatoidský, Bálint Gabos, 2009. Additionally, research on the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan provides insights into the reactivity and potential applications of similar tert-butyl ester compounds in synthetic chemistry A. Padwa, M. Brodney, S. Lynch, 2003.
Chemical Intermediates and Catalyst-Free Synthesis
Research on catalyst-free conditions for synthesizing naphtho[1,6]naphthyridine derivatives Xing‐Ye Mu, Jing Xu, Yu-jing Zhou, Yuling Li, Yun Liu, Xiang-Shan Wang, 2015 suggests a growing interest in developing more efficient and environmentally friendly synthetic routes. These studies contribute to a broader understanding of how similar tert-butyl ester compounds might be synthesized and utilized in the creation of complex organic molecules.
Antimicrobial Activity
While the specific tert-butyl ester compound was not directly linked to antimicrobial activity studies, research on fluoronaphthyridines and related compounds has demonstrated the potential of naphthyridine derivatives as antibacterial agents. For instance, compounds with substitutions similar to the tert-butyl ester group have been evaluated for their in vitro and in vivo antibacterial activities, showing promise as therapeutic agents D. Bouzard, P. D. Di Cesare, M. Essiz, J. Jacquet, B. Ledoussal, P. Remuzon, R. Kessler, J. Fung-Tomc, 1992.
Safety And Hazards
As with any chemical compound, handling “tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials.
properties
IUPAC Name |
tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)6-9(14)11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZWMOVLWWDQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126543 | |
Record name | 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate | |
CAS RN |
1036381-92-6 | |
Record name | 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036381-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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